molecular formula C21H30N6O2 B4995409 [4-[4-(2-Aminopropan-2-yl)triazol-1-yl]piperidin-1-yl]-(2-morpholin-4-ylphenyl)methanone

[4-[4-(2-Aminopropan-2-yl)triazol-1-yl]piperidin-1-yl]-(2-morpholin-4-ylphenyl)methanone

Cat. No.: B4995409
M. Wt: 398.5 g/mol
InChI Key: QBVLCAGWMNHIAH-UHFFFAOYSA-N
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Description

[4-[4-(2-Aminopropan-2-yl)triazol-1-yl]piperidin-1-yl]-(2-morpholin-4-ylphenyl)methanone is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a triazole ring, a piperidine ring, and a morpholine ring, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-[4-(2-Aminopropan-2-yl)triazol-1-yl]piperidin-1-yl]-(2-morpholin-4-ylphenyl)methanone typically involves multiple steps, starting with the preparation of the triazole and piperidine intermediates. The triazole ring can be synthesized through a cycloaddition reaction between an azide and an alkyne, while the piperidine ring is often formed via hydrogenation of pyridine derivatives. The final step involves coupling the triazole and piperidine intermediates with a morpholine derivative under specific reaction conditions, such as the use of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors for the cycloaddition and hydrogenation steps, as well as the development of more efficient catalysts and reagents for the coupling reaction.

Chemical Reactions Analysis

Types of Reactions

[4-[4-(2-Aminopropan-2-yl)triazol-1-yl]piperidin-1-yl]-(2-morpholin-4-ylphenyl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas and a palladium catalyst, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles like hydroxide ions or amines replace specific substituents on the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Hydrogen gas, palladium catalyst

    Nucleophiles: Hydroxide ions, amines

Major Products

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, [4-[4-(2-Aminopropan-2-yl)triazol-1-yl]piperidin-1-yl]-(2-morpholin-4-ylphenyl)methanone is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific proteins and enzymes makes it a valuable tool for investigating biological pathways and mechanisms.

Medicine

In medicine, this compound is being explored for its potential therapeutic applications. Researchers are investigating its effects on various diseases, including cancer and neurological disorders, due to its ability to modulate specific molecular targets.

Industry

In the industrial sector, this compound is used in the development of new materials and products. Its unique chemical properties make it suitable for applications in fields such as materials science and nanotechnology.

Mechanism of Action

The mechanism of action of [4-[4-(2-Aminopropan-2-yl)triazol-1-yl]piperidin-1-yl]-(2-morpholin-4-ylphenyl)methanone involves its interaction with specific molecular targets, such as proteins and enzymes. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Cetylpyridinium chloride: A compound with antimicrobial properties, used in mouthwashes and disinfectants.

    Domiphen bromide: Another antimicrobial agent, often used in combination with other drugs to enhance their efficacy.

Uniqueness

What sets [4-[4-(2-Aminopropan-2-yl)triazol-1-yl]piperidin-1-yl]-(2-morpholin-4-ylphenyl)methanone apart from these similar compounds is its unique structure, which allows for a broader range of chemical reactions and interactions with molecular targets. This versatility makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

[4-[4-(2-aminopropan-2-yl)triazol-1-yl]piperidin-1-yl]-(2-morpholin-4-ylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30N6O2/c1-21(2,22)19-15-27(24-23-19)16-7-9-26(10-8-16)20(28)17-5-3-4-6-18(17)25-11-13-29-14-12-25/h3-6,15-16H,7-14,22H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBVLCAGWMNHIAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CN(N=N1)C2CCN(CC2)C(=O)C3=CC=CC=C3N4CCOCC4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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